N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring attached to a carboxamide group, with a 4-chloro-3-nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce a nitro group at the 3-position.
Formation of Benzofuran Ring: The nitrated compound is then subjected to cyclization to form the benzofuran ring.
Carboxylation: The benzofuran derivative is carboxylated to introduce the carboxamide group.
Amidation: Finally, the carboxylated benzofuran is reacted with an amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzofuran ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Nucleophiles: Ammonia, amines, thiols.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.
Oxidized Derivatives: Formed by oxidation of the benzofuran ring.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease progression.
Comparison with Similar Compounds
N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(4-bromo-3-nitrophenyl)-1-benzofuran-2-carboxamide: Similar structure but with a bromo substituent instead of chloro.
N-(4-chloro-3-nitrophenyl)-1-benzothiophene-2-carboxamide: Similar structure but with a benzothiophene ring instead of benzofuran.
N-(4-chloro-3-nitrophenyl)-1-indole-2-carboxamide: Similar structure but with an indole ring instead of benzofuran.
The uniqueness of this compound lies in its specific combination of functional groups and the benzofuran ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-11-6-5-10(8-12(11)18(20)21)17-15(19)14-7-9-3-1-2-4-13(9)22-14/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVPGMLCMAXHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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